O-Cresol-3,4,5,6-D4,OD
Overview
Description
O-Cresol-3,4,5,6-D4,OD: is a deuterated form of o-cresol, a methylphenol derivative. This compound is characterized by the presence of deuterium atoms at positions 3, 4, 5, and 6 on the aromatic ring. The molecular formula of this compound is C7H8O, and it has a molar mass of 108.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Cresol-3,4,5,6-D4,OD typically involves the deuteration of o-cresol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required for the deuteration process .
Chemical Reactions Analysis
Types of Reactions: O-Cresol-3,4,5,6-D4,OD undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
O-Cresol-3,4,5,6-D4,OD has a wide range of applications in scientific research, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of phenolic compounds.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of deuterated materials and as a precursor in the synthesis of other deuterated compounds
Mechanism of Action
The mechanism of action of O-Cresol-3,4,5,6-D4,OD involves its interaction with various molecular targets and pathways. As a phenolic compound, it can participate in hydrogen bonding and π-π interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The deuterium atoms in this compound can also influence reaction kinetics and metabolic pathways due to the kinetic isotope effect .
Comparison with Similar Compounds
O-Cresol (2-Methylphenol): The non-deuterated form of O-Cresol-3,4,5,6-D4,OD.
M-Cresol (3-Methylphenol): An isomer of o-cresol with the methyl group at the meta position.
P-Cresol (4-Methylphenol): An isomer of o-cresol with the methyl group at the para position.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms enhance the stability and alter the reaction kinetics of the compound, making it valuable in studies involving isotopic labeling and tracing .
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGKYWNOKOFNN-MDXQMYCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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